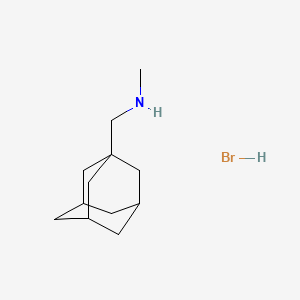
Adamantan-1-ylmethyl-methyl-amine hydrobromide
Übersicht
Beschreibung
Adamantan-1-ylmethyl-methyl-amine hydrobromide is a chemical compound with the CAS Number: 1185301-20-5 . It has a molecular weight of 260.22 and its IUPAC name is 1-((3r,5r,7r)-adamantan-1-yl)-N-methylmethanamine hydrobromide . The compound’s InChI Code is 1S/C12H21N.BrH/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12;/h9-11,13H,2-8H2,1H3;1H .
Molecular Structure Analysis
The molecular structure of Adamantan-1-ylmethyl-methyl-amine hydrobromide can be represented by the linear formula: C12H22BrN . The InChI key for this compound is LXOINMNIUXSCPN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Adamantan-1-ylmethyl-methyl-amine hydrobromide has a molecular weight of 260.22 . The compound’s InChI Code is 1S/C12H21N.BrH/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12;/h9-11,13H,2-8H2,1H3;1H .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Adamantan-1-ylmethyl-methyl-amine hydrobromide and its derivatives have been extensively researched for their antiviral activities. Studies like the one by Ma, Zhang, and Wang (2016) highlight the effectiveness of adamantanes, specifically against influenza A virus infections. These substances act by blocking the M2 proton channel of the virus, preventing viral uncoating. However, resistance to adamantanes like amantadine and rimantadine has led to the discontinuation of their use. Nevertheless, newer M2-S31N inhibitors show promise against multidrug-resistant influenza A viruses and exhibit a higher genetic barrier to drug resistance compared to older adamantanes (Ma, Zhang, & Wang, 2016).
Chemical and Structural Analysis
Research by Al-Wahaibi et al. (2019) delves into the molecular structure and electronic properties of adamantane derivatives. Their study involves spectroscopic studies, XPS analysis, and molecular docking, focusing on adamantane derivatives as potential chemotherapeutic agents. The research also explores adamantane's structural stabilities, interaction energies, and hydrogen bond geometries, providing valuable insights into its chemical characteristics (Al-Wahaibi et al., 2019).
Neuroprotective Agents
A study by Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines with the aim of developing novel ligands for neurological assay development. These derivatives exhibited multifunctional neuroprotective activity, including inhibition of various neural receptors and enzymes, along with significant free radical scavenging potential. This indicates potential applications in neuroprotection (Joubert et al., 2011).
Synthesis and Catalysis
In the field of synthesis and catalysis, studies like that of Bossmann et al. (2020) have detailed efficient methodologies for synthesizing adamantane derivatives. For example, a one-pot synthesis of 1-adamantylhydrazine, used as an intermediate for biologically active compounds, was demonstrated. Such syntheses are important for the production of various adamantane-based compounds with potential applications in medicine and industry (Bossmann et al., 2020).
Surface Activity and Aggregation Properties
The surface activity and aggregation properties of adamantane derivatives have been a subject of study, as seen in the work by Zhong et al. (2014). They synthesized novel cationic Gemini surfactants based on adamantane and investigated their properties using various techniques. These surfactants showed low critical micelle concentrations and large minimum surface area per molecule, indicating their potential application in fields like pharmaceuticals and material science (Zhong et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-N-methylmethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.BrH/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12;/h9-11,13H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOINMNIUXSCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC3CC(C1)CC(C3)C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantan-1-ylmethyl-methyl-amine hydrobromide | |
CAS RN |
1185301-20-5 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine, N-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



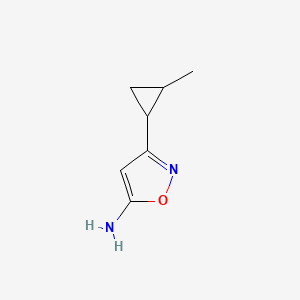
![[4-(4-Bromophenyl)oxan-4-yl]methanamine](/img/structure/B1521579.png)
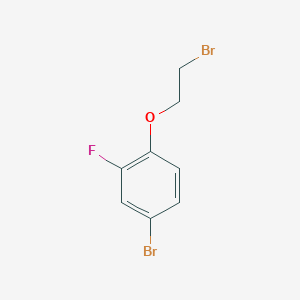
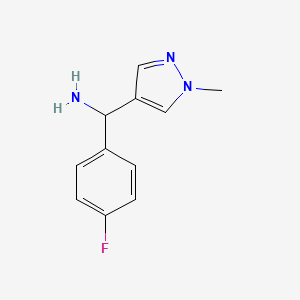
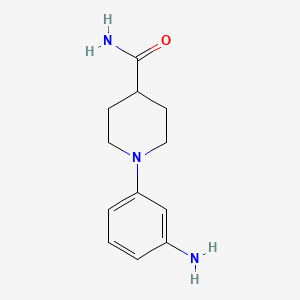
![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)
![{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521584.png)
![2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1521586.png)
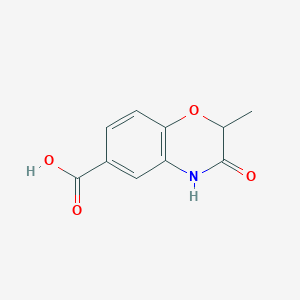
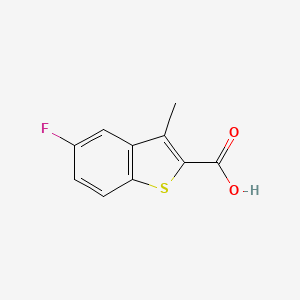
![4-[(2-Aminopyridin-3-yl)oxy]butanenitrile](/img/structure/B1521590.png)
![3-[(3-Methylphenyl)amino]propanamide](/img/structure/B1521591.png)
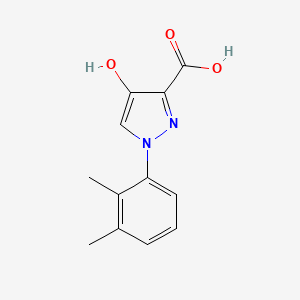
![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1521595.png)